Core Scaffold N-Methylation vs. Des-Methyl Analog: Impact on Lipophilicity
The target compound features an N-methyl group on its tetrahydroquinolinone core, directly distinguishing it from its closest analog, 1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1172055-94-5), which is a secondary lactam. This methylation changes the hydrogen bond donor count from 3 in the des-methyl analog to 2 in the target compound [1]. The consequential shift in lipophilicity is quantifiable: the target compound has a computed XLogP3-AA of 1.5, compared to a computed XLogP3-AA of 1.1 for the des-methyl analog, representing a +0.4 log unit increase in lipophilicity [2]. This difference is meaningful for passive membrane permeability and receptor binding pocket interactions.
| Evidence Dimension | Computed Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1172055-94-5): 1.1 |
| Quantified Difference | +0.4 log units (higher lipophilicity) |
| Conditions | Predicted by XLogP3 algorithm 3.0 (PubChem) |
Why This Matters
Higher lipophilicity directly impacts compound solubility, permeability, and P-gp efflux susceptibility, making the target compound the preferred choice for assays requiring improved membrane penetration over the des-methyl comparator.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 30376143. Hydrogen Bond Donor Count. Accessed May 8, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 2773084 (comparator). Computed XLogP3-AA. Accessed May 8, 2026. View Source
